- Microwave-mediated synthesis of an arylboronate library, ACS Combinatorial Science, 2011, 13(1), 24-31
Cas no 938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine)
938043-30-2 structure
Product Name:1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Número CAS:938043-30-2
MF:C18H29BN2O2
Megavatios:316.246064901352
MDL:MFCD09266182
CID:93232
PubChem ID:46739039
Update Time:2024-10-25
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Propiedades químicas y físicas
Nombre e identificación
-
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
- 4-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester
- 1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
- 4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester
- 4-(4-methyl-piperazin-1-ylmethyl)-phenylboronic acid pinacol ester
- 4-(4-Methylpiperazino)methylphenylboronic acid, pinacol ester
- 1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
- 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
- 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
- 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ph
- 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (ACI)
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine
- EN300-155806
- SY026813
- CYEYLYGHCOHIDC-UHFFFAOYSA-N
- BCP20592
- 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzyl)piperazine
- PB26457
- (4-((4-METHYLPIPERAZIN-1-YL)METHYL)PHENYL)BORONIC ACID PINACOL ESTER
- SCHEMBL429722
- MFCD09266182
- AKOS016002084
- 4-[(4-Methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
- AS-2276
- 938043-30-2
- CS-M3149
- 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
- 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxborolan-2-yl)-benzyl]-piperazine
- DTXSID30674677
- 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester
- 1-Methyl-4-[4-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzyl]piperazine
- 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine, AldrichCPR
- DB-354545
-
- MDL: MFCD09266182
- Renchi: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
- Clave inchi: CYEYLYGHCOHIDC-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCN(C)CC2)=CC=1
Atributos calculados
- Calidad precisa: 316.23200
- Masa isotópica única: 316.2322083 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 3
- Complejidad: 384
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
- Peso molecular: 316.2
- Superficie del Polo topológico: 24.9
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.1±0.1 g/cm3
- Punto de fusión: 61-65°C
- Punto de ebullición: 412.7±35.0 °C at 760 mmHg
- Punto de inflamación: 203.4±25.9 °C
- PSA: 24.94000
- Logp: 1.60900
- Presión de vapor: 0.0±1.0 mmHg at 25°C
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: H302 (20%) H312 (20%) H315 (80%)
- Condiciones de almacenamiento:Store at room temperature
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-250mg |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 250mg |
132CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-5g |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 5g |
875.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-1g |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 1g |
212.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M845105-1g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 97% | 1g |
515.70 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06472-25g |
1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine |
938043-30-2 | 95% | 25g |
$450 | 2023-09-07 | |
| Matrix Scientific | 102105-1g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 1g |
$58.00 | 2023-09-10 | |
| Matrix Scientific | 102105-5g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
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$234.00 | 2023-09-10 | |
| Matrix Scientific | 102105-25g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 25g |
$825.00 | 2023-09-10 | |
| Fluorochem | 222479-1g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 95% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 222479-5g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 95% | 5g |
£106.00 | 2022-03-01 |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 35 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Sodium carbonate , Bis(dichloro(η6-p-cymene)ruthenium) , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ; rt → 155 °C; 24 h, 155 °C
Referencia
- Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis, Organic Letters, 2013, 15(18), 4850-4853
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
Referencia
- Preparation of novel 3-(substituted amino)-6-alkyl-pyrazine-2-carboxamide derivatives and uses thereof, Korea, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
Referencia
- Preparation of peptidyl nitrile compounds as dipeptidyl peptidase I (DPPI) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; overnight, reflux
Referencia
- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C
Referencia
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 2 h, 80 °C
Referencia
- Synthesis of fused heterocyclic PI3kα inhibitors treating cancers, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 4 h, 70 °C
Referencia
- Preparation of spiro-oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; 12 h, 110 °C
Referencia
- Preparation of peptidyl nitriles as dipeptidylpeptidase I inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 3 h, rt
1.2 rt
1.2 rt
Referencia
- Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats, European Journal of Medicinal Chemistry, 2019, 179, 449-469
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, rt
Referencia
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2, European Journal of Medicinal Chemistry, 2022, 227,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Acetone ; 1 h, rt
Referencia
- Preparation of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Referencia
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 - 12 h, reflux
Referencia
- Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 45 min, rt → 80 °C
Referencia
- Heterocyclic compounds useful as MK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
Referencia
- Preparation of bicyclic heterocyclic compounds as FGFR inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 14 h, rt
Referencia
- Preparation of tetrazolyl (or triazolyl) substituted pyridinamines or pyrimidinamines as c-Met protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 3 h, 70 - 75 °C; 75 °C → rt
Referencia
- Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
Referencia
- 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer, Journal of Medicinal Chemistry, 2008, 51(2), 196-218
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Raw materials
- 1-Methylpiperazine
- 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(4-bromophenyl)methyl-4-methylpiperazine
- Bis(pinacolato)diborane
- [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preparation Products
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Literatura relevante
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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